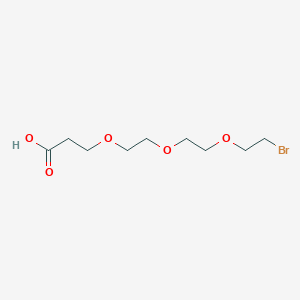

Bromo-PEG3-Acid

Overview

Description

Bromo-PEG3-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

This compound is a PEG derivative containing a bromide group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Molecular Structure Analysis

The molecular formula of this compound is C9H17BrO5 . The molecular weight is 285.13 g/mol . The InChI string is InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9 (11)12/h1-8H2, (H,11,12) . The canonical SMILES string is C (COCCOCCOCCBr)C (=O)O .

Chemical Reactions Analysis

This compound contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Physical And Chemical Properties Analysis

This compound is a liquid . The exact values for odor, boiling point, melting point, flash point, and density are not available . The chemical formula is C9H17BrO5 and the molecular weight is 285.13 g/mol .

Scientific Research Applications

Liquid-Phase Synthesis : An efficient liquid-phase synthesis method using polyethylene glycol (PEG) for the production of 2-methyl-2-aryloxypropanoic acid derivatives has been developed. This showcases the versatility of PEG-related compounds in chemical synthesis (Bin Huang et al., 2007).

Antiviral Applications : Polyethyleneglycol bound sulfonic acid (PEG-OSO3H), a derivative of PEG, has been used as an efficient catalyst in the synthesis of compounds showing significant anti-viral activity (K. Reddi Mohan Naidu et al., 2012).

Biomedical Applications : PEG-based hydrogel coatings on magnetite nanoparticles have been explored for potential biomedical applications. This study demonstrates the functionalization of nanoparticles with PEG-related compounds for medical use (Reynolds A. Frimpong & J. Z. Hilt, 2008).

Catalysis : Sulfuric acid-modified PEG-6000 has been utilized as an eco-friendly polymeric catalyst for the synthesis of α-aminonitriles, showcasing its role in catalysis (M. Shekouhy, 2012).

Bioconjugation : A novel strategy for synthesizing PEG with a monofunctional end group for bioconjugation has been developed, highlighting its importance in creating bioactive groups for medical research (Yannan Zhang et al., 2010).

Cytoplasm Simulation : PEG has been used as a macromolecular crowder to mimic the cellular environment in vitro, providing insights into water dynamics in such environments (P. Verma et al., 2016).

Chemical Modifications for Therapeutic Applications : The formulation of 3-Bromopyruvate with PEG and other carriers has been proposed to overcome clinical challenges in oncology, illustrating the role of PEG in enhancing drug efficacy (S. E. El Sayed, 2018).

Mechanism of Action

Target of Action

Bromo-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and a carboxyl group at the other . The primary targets of this compound are biomolecules that require ligation . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules, and other tool compounds for chemical biology and medicinal chemistry .

Mode of Action

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This interaction with its targets leads to the formation of conjugates of small molecules and/or biomolecules .

Biochemical Pathways

It’s known that the compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . This suggests that it may influence pathways related to protein degradation.

Pharmacokinetics

The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific biomolecules it is conjugated with. In general, its use in the synthesis of antibody-drug conjugates or PROTAC® molecules suggests that it can contribute to targeted protein degradation .

properties

IUPAC Name |

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWHCSUISPMYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)